氧杂环-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

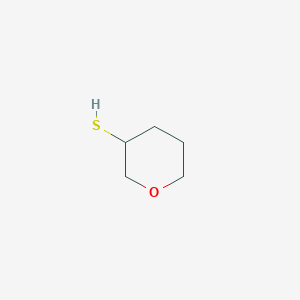

Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide, is a chemical compound with the CAS Number: 35890-62-1 . It has a molecular weight of 118.2 .

Molecular Structure Analysis

The IUPAC name for Oxane-3-thiol is tetrahydro-2H-pyran-3-yl hydrosulfide . The InChI code for this compound is 1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 .Chemical Reactions Analysis

Thiol compounds like Oxane-3-thiol can participate in a variety of chemical reactions. For instance, they can undergo thiol-ene reactions, which are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds .科学研究应用

氧化与辐射研究

硫醇化合物,包括与氧杂环-3-硫醇相似的化合物,已对其在各种条件下的氧化反应进行了广泛的研究,包括暴露于电离辐射,例如 X 射线、β 射线和 γ 射线。研究表明,硫醇化合物很容易被这些辐射氧化,氧化水平受氧气存在和溶液 pH 值的显着影响。这些发现对于理解辐射下硫醇的化学行为至关重要,对辐射化学以及在放射治疗和辐射防护中的潜在应用具有启示意义 (Barron 和 Flood,1950)。

环境化学与土壤科学

硫醇化合物也已通过硫 K 边 X 射线吸收近边结构光谱 (XANES) 在环境样品中被识别,例如水生和土壤腐殖质。这些研究揭示了天然样品中存在各种硫氧化态,深入了解了硫的环境化学及其在生态系统生物地球化学循环中的作用 (Xia 等人,1998)。

药物发现与合成

在药物发现领域,与氧杂环-3-硫醇具有结构基序的噻/氧杂-氮杂螺[3.4]辛烷已被合成,因为它们具有作为多功能模块的潜力。这些化合物旨在增强药物分子的结构多样性和功能性,突出了含硫醇化合物在开发新药中的重要性 (Li、Rogers-Evans 和 Carreira,2013)。

催化与金属有机化学

与细胞色素 P450 酶相关的硫醇酸配位非血红素氧铁(IV)配合物的研究强调了硫醇化合物在催化和酶模拟中的重要性。这些研究有助于我们理解生物系统中氧活化和底物氧化的机制,对仿生催化剂的设计具有更广泛的意义 (Bukowski 等人,2005)。

材料科学与纳米技术

硫醇化合物已用于金属纳米簇的合成,展示了硫醇在材料科学中的多功能性。例如,在银纳米簇的设计中使用硫醇、膦和氧代金属酸盐,展示了硫醇化合物在形成具有原子精度的材料中的作用,这些材料在催化、传感和纳米电子学中具有潜在应用 (Duan 等人,2019)。

未来方向

Thiol-based compounds like Oxane-3-thiol have potential for future research and applications. For instance, thiol and thioether-based metal–organic frameworks (MOFs) offer great potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Furthermore, the thiol-ene “click” reactions have been highlighted as a promising area for future research in polymer and materials synthesis .

作用机制

Target of Action

Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide , is a thiol compound. Thiols are sulfur analogs of alcohols . The primary targets of thiols are typically molecules that contain reactive oxygen species (ROS) or free radicals . Thiols can act as electron acceptors, reducing unstable free radicals by oxidizing .

Mode of Action

The mode of action of Oxane-3-thiol is likely similar to other thiols. Thiols are known to undergo oxidation at the sulfur site . Many oxidizing agents, including molecular oxygen in the air, can oxidize thiols to disulfides . This oxidation process can be reversed using a reducing agent .

Biochemical Pathways

Thiols play a significant role in various biochemical pathways. They are involved in redox (reduction-oxidation) reactions, acting as reducing agents due to the presence of their sulfhydryl group . For instance, the amino acids cysteine and diamino acid cystine are readily interconverted in biological systems, usually through the NADH/NAD oxidation/reduction system . These disulfide crosslinks between cysteine moieties in polypeptides and proteins often serve to stabilize the 3D structure of proteins .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of thiols in general are known to be influenced by various factors, including the specific structure of the thiol, the presence of other compounds, and the physiological conditions of the organism .

Result of Action

The result of Oxane-3-thiol’s action would be the reduction of reactive oxygen species (ROS) and free radicals, thereby protecting cellular components from oxidative damage . This could potentially lead to a decrease in oxidative stress-related disorders .

Action Environment

The action of Oxane-3-thiol, like other thiols, can be influenced by various environmental factors. For instance, the presence of oxidizing agents can promote the oxidation of thiols to disulfides . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of thiols .

属性

IUPAC Name |

oxane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDFMSWYQTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)

![4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987987.png)

![1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one](/img/structure/B2987990.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987992.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)

![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)